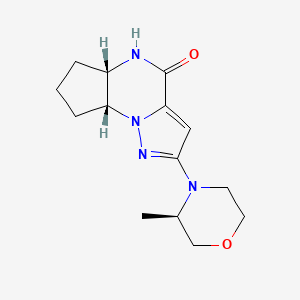![molecular formula C28H28ClFN6O3 B10827827 5-[(3R)-3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one](/img/structure/B10827827.png)
5-[(3R)-3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Compound 21 involves several key steps:
Initial Synthesis: The process begins with the preparation of the core pyrimidinone structure.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s activity and stability.
Industrial production methods for Compound 21 are not extensively documented, but the synthetic route described above provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Compound 21 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can be used to alter specific functional groups, enhancing the compound’s stability.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce new functional groups.
Scientific Research Applications
Compound 21 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of new synthetic routes.
Biology: In biological research, Compound 21 is used to investigate the role of the apelin receptor in various physiological processes.
Mechanism of Action
Compound 21 exerts its effects by binding to the apelin receptor, a G protein-coupled receptor involved in cardiovascular regulation . Upon binding, it activates intracellular signaling pathways that modulate heart function and blood pressure . The molecular targets include various proteins and enzymes involved in these pathways, leading to improved cardiac output and reduced symptoms of heart failure .
Comparison with Similar Compounds
Compound 21 is unique due to its high potency and selectivity for the apelin receptor. Similar compounds include:
Properties
Molecular Formula |
C28H28ClFN6O3 |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
5-[(3R)-3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C28H28ClFN6O3/c1-4-16-7-6-8-17(5-2)24(16)36-25(21-10-11-34(3)33-21)32-26(37)22(28(36)39)27(38)35-12-9-18(15-35)23-20(30)13-19(29)14-31-23/h6-8,10-11,13-14,18,37H,4-5,9,12,15H2,1-3H3/t18-/m1/s1 |
InChI Key |
ZJTWRAXKYGIUOR-GOSISDBHSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CC[C@H](C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CCC(C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one](/img/structure/B10827744.png)
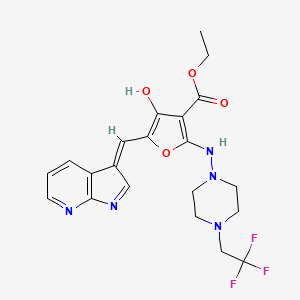

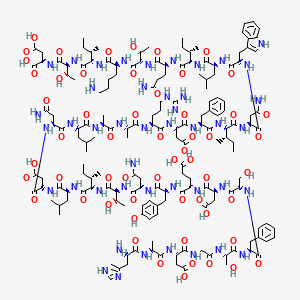
![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)
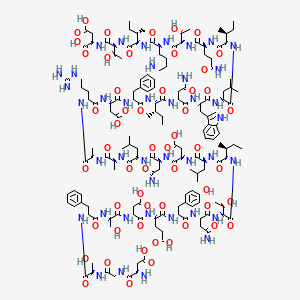
![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)
![N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide](/img/structure/B10827795.png)
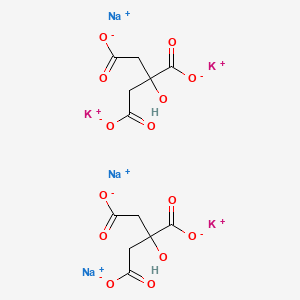
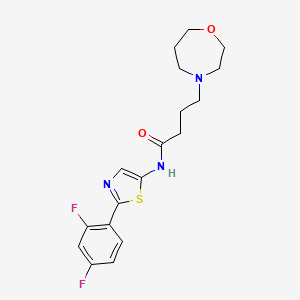
![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)
![3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10827815.png)
